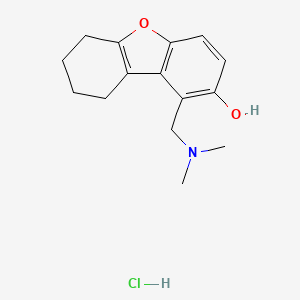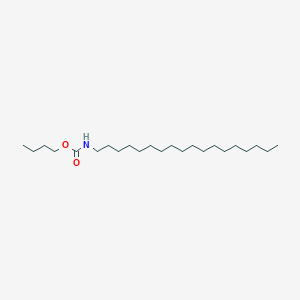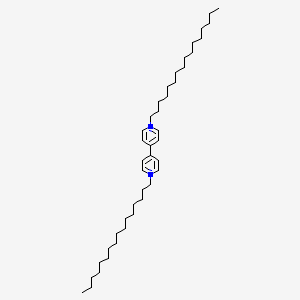
5H-Dibenzo(a,d)cycloheptene-4-propylamine, 10,11-dihydro-N,N-dimethyl-5-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenzo(a,d)cycloheptene-4-propylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of dibenzo cycloheptenes, which are characterized by a seven-membered ring fused to two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(a,d)cycloheptene-4-propylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- typically involves a multi-step process. One common method is the formal [5 + 2] annulation reaction of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is known for its high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Dibenzo(a,d)cycloheptene-4-propylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
5H-Dibenzo(a,d)cycloheptene-4-propylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5H-Dibenzo(a,d)cycloheptene-4-propylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Dibenzo(a,d)cycloheptene: A simpler analog without the propylamine and dimethyl groups.
10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol: Contains a hydroxyl group instead of the methylene group.
5-Chloro-5H-dibenzo(a,d)cycloheptene: A chlorinated derivative with different reactivity.
Uniqueness
The presence of the propylamine and dimethyl groups in 5H-Dibenzo(a,d)cycloheptene-4-propylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- makes it unique compared to its analogs. These groups enhance its chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
36065-46-0 |
|---|---|
Molekularformel |
C21H25N |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(2-methylidene-4-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C21H25N/c1-16-20-12-5-4-8-17(20)13-14-19-10-6-9-18(21(16)19)11-7-15-22(2)3/h4-6,8-10,12H,1,7,11,13-15H2,2-3H3 |
InChI-Schlüssel |
CMHZRLXEDQNAJH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1=CC=CC2=C1C(=C)C3=CC=CC=C3CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



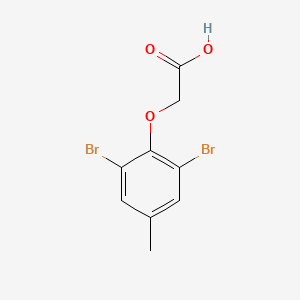
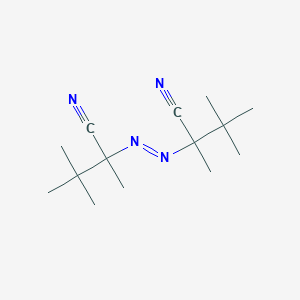
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)


